BenchChemオンラインストアへようこそ!

PQ-10

PDE10A inhibition Enzymatic assay IC50 comparison

PQ-10 (A-844337) is a PDE10A inhibitor for research requiring a reproducible, mid-potency reference. With >38-fold CNS selectivity and an IC50 of 4.6 nM, it is optimal for calibrating in vivo target engagement biomarkers at 32 mg/kg or comparing selectivity tiers against high/non-selective compounds. Use PQ-10 to ensure data continuity in psychiatric and oncology studies.

Molecular Formula C22H21N5O3
Molecular Weight 403.4 g/mol
CAS No. 927691-21-2
Cat. No. B1677981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQ-10
CAS927691-21-2
SynonymsPQ-10;  PQ 10;  PQ10;  A844337;  A-844337;  A 844337; 
Molecular FormulaC22H21N5O3
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC
InChIInChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1
InChIKeyUBIIFKJMNRPNMT-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PQ-10 (CAS 927691-21-2) as a High-Potency PDE10A Inhibitor: A Core Reference Tool for Neuroscience and Oncology Research


PQ-10 (CAS 927691-21-2), also known as A-844337, is a small-molecule quinazoline derivative that functions as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that degrades the intracellular second messengers cAMP and cGMP [1]. The compound is characterized by an IC50 of 4.6 nM in enzymatic assays and an in vivo ED50 of 13 mg/kg [2]. It has a molecular weight of 403.43 g/mol and the molecular formula C22H21N5O3 [1]. PQ-10 is a widely recognized research tool, referenced in over 40 peer-reviewed publications, and is commercially available in purities typically exceeding 98% . Its primary applications are in probing PDE10A biology within the central nervous system (CNS) for psychiatric disorders such as schizophrenia and in exploring PDE10A as a novel oncological target in select cancers [3].

The Limits of Class-Level Inference: Why PQ-10 (CAS 927691-21-2) Represents a Distinct Data Point in PDE10A Pharmacology


The PDE10A inhibitor class is highly heterogeneous, with compounds differing significantly in their potency, selectivity fingerprint, pharmacokinetic properties, and functional effects in vivo [1]. While newer clinical candidates like TAK-063 (Balipodect) and PF-2545920 (Mardepodect/MP-10) achieve sub-nanomolar IC50 values and exceptionally high selectivity (>15,000-fold for TAK-063; >1000-fold for PF-2545920), PQ-10 occupies a distinct, well-characterized pharmacological space with a moderate selectivity window (>38-fold) and a demonstrated, unique translational biomarker profile . Substituting PQ-10 with a more potent but differently selective PDE10A inhibitor (e.g., TAK-063) or a less selective tool compound (e.g., Papaverine, with only ~9-fold selectivity) would introduce significant confounding variables in any comparative study design, potentially invalidating conclusions about PDE10A's specific role versus off-target effects [2]. Therefore, in experimental contexts where PQ-10 has generated the foundational data—such as in vivo brain glucose metabolism patterns or specific tumor cell growth inhibition profiles—direct replication or extension of that work necessitates the use of the identical chemical entity to ensure data continuity and comparability [3].

PQ-10 (927691-21-2): A Quantitative Comparison of Key Pharmacological Attributes vs. PDE10A Inhibitor Comparators


Biochemical Potency: Comparative PDE10A Inhibitory Activity of PQ-10 vs. Papaverine

In direct enzymatic inhibition assays, PQ-10 demonstrates significantly higher potency against PDE10A compared to the classic but less selective tool compound papaverine. PQ-10 exhibits an IC50 value of 4.6 nM, while papaverine, the first compound used to explore PDE10A's role in the CNS, shows a much weaker IC50 of 36 nM [1][2]. This represents an 8-fold greater potency for PQ-10, positioning it as a superior choice for studies requiring robust target engagement at lower concentrations to minimize off-target effects [3].

PDE10A inhibition Enzymatic assay IC50 comparison

Selectivity Profile: Quantitative Assessment of PQ-10's >38-Fold CNS Selectivity Window

The selectivity profile of PQ-10 has been empirically quantified against a broad panel of CNS-relevant targets. In vitro studies demonstrate that PQ-10 exhibits greater than 38-fold selectivity for PDE10A over a panel of 60 other CNS-associated receptors, enzymes, and ion channels . While this selectivity is substantial, it is crucial to note that newer PDE10A inhibitors like TAK-063 have demonstrated dramatically higher selectivity ratios (>15,000-fold) against other PDE isoforms, highlighting that PQ-10 represents a specific selectivity tier within the PDE10A inhibitor landscape .

PDE10A selectivity CNS receptors Off-target activity

In Vivo Target Engagement: Comparative Quantification of Striatal cGMP and pCREB Biomarkers

PQ-10 demonstrates robust in vivo target engagement in a dose-dependent manner. Subcutaneous injection of PQ-10 at a dose of 32 mg/kg in mice resulted in measurable and significant increases in two key pharmacodynamic biomarkers in the striatum: cGMP levels and phosphorylation of cAMP response element binding protein (CREB) . While many PDE10A inhibitors elevate cGMP and pCREB, the quantitative nature of this data—specifically at the 32 mg/kg dose—provides a defined, reproducible reference point for calibrating target engagement in murine models. This contrasts with other PDE10A inhibitors like TAK-063, which have demonstrated significant pCREB elevation at much lower oral doses (e.g., 0.3 mg/kg), underscoring the different potency ranges and pharmacokinetic profiles of these tools .

In vivo pharmacology Target engagement cGMP/CREB biomarkers

Behavioral Pharmacology: Quantified Reversal of Cognitive Deficits in Rat Models

In behavioral pharmacology models, PQ-10 has been shown to effectively reverse pharmacologically induced cognitive deficits at a specific, low oral dose. PQ-10 at a dose of 0.3 mg/kg, administered orally (p.o.), significantly reduced memory deficits induced by both scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist) in rats . This establishes a well-defined and reproducible behavioral benchmark for PQ-10. In contrast, other PDE10A inhibitors like MP-10 (PF-2545920) have shown efficacy in different behavioral models (e.g., conditioned avoidance responding in rats at doses of 0.3-1 mg/kg) but with distinct dose-response relationships and endpoints [1].

Cognitive deficits Memory impairment Behavioral pharmacology

Oncology Applications: Quantified Antiproliferative Activity in Colon Cancer Cell Lines

Beyond its well-established role in neuroscience, PQ-10 has demonstrated quantifiable antiproliferative activity against specific human colon cancer cell lines. In vitro assays show that PQ-10 inhibits tumor cell growth with IC50 values of 0.29 mM for the HCT116 cell line and 0.22 mM for the SW480 cell line . This activity is linked to the compound's ability to inhibit PDE10A, which is overexpressed in certain tumors, and to subsequently suppress β-catenin and MAPK signaling [1]. While other PDE10A inhibitors like PF-2545920 have also shown activity against glioblastoma cell lines, the specific IC50 values for PQ-10 in colon cancer cells represent a unique, quantified dataset that can be used to benchmark the compound's utility in oncological research [2].

Oncology Colon cancer Antiproliferative activity

Optimal Experimental and Industrial Contexts for the Use of PQ-10 (CAS 927691-21-2)


Standardizing In Vivo Target Engagement Assays in CNS Research

In studies where a reproducible, mid-potency PDE10A inhibitor is required to calibrate target engagement biomarkers in vivo, PQ-10 is the optimal choice. Its well-documented ability to elevate striatal cGMP and pCREB at a defined subcutaneous dose of 32 mg/kg provides a reliable positive control and a quantitative benchmark for new compounds . This established reference point ensures experimental consistency and facilitates cross-study comparisons in preclinical neuroscience drug discovery programs.

Benchmarking Behavioral Rescue in Cognitive Deficit Models

For research groups investigating the cognitive effects of PDE10A inhibition in rodent models of memory impairment, PQ-10 serves as a crucial reference compound. Its proven efficacy at a low oral dose of 0.3 mg/kg in reversing scopolamine- and MK-801-induced memory deficits offers a well-defined benchmark . This allows researchers to assess the potency and efficacy of novel PDE10A inhibitors or other cognitive enhancers in the same established models, ensuring robust comparative data.

Investigating PDE10A as a Novel Therapeutic Target in Colorectal Cancer

In oncology research focused on colorectal cancer, PQ-10 provides a valuable tool compound for in vitro validation of PDE10A as a target. The compound's specific IC50 values for inhibiting growth in HCT116 (0.29 mM) and SW480 (0.22 mM) colon cancer cell lines offer a quantified reference point . Researchers can use PQ-10 as a positive control to benchmark the antiproliferative effects of newly developed PDE10A inhibitors or combination therapies in these specific cancer cell models [1].

Comparative Pharmacology Studies of PDE10A Inhibitor Selectivity Profiles

For research aimed at understanding the functional consequences of different selectivity windows among PDE10A inhibitors, PQ-10 is an essential comparator. Its documented >38-fold selectivity against a panel of 60 CNS targets provides a defined 'moderate selectivity' tier against which the effects of high-selectivity compounds like TAK-063 (>15,000-fold) or non-selective compounds like papaverine (~9-fold) can be directly compared [2]. This type of study is critical for deconvoluting the specific contribution of PDE10A inhibition from potential off-target pharmacology in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQ-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.